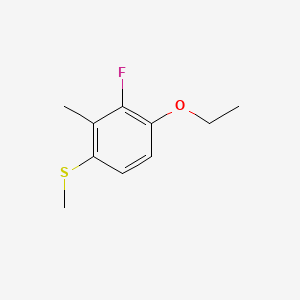
(4-Ethoxy-3-fluoro-2-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxy-3-fluoro-2-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13FOS It is characterized by the presence of an ethoxy group, a fluoro group, a methyl group, and a methylsulfane group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-fluoro-2-methylphenyl)(methyl)sulfane typically involves the introduction of the ethoxy, fluoro, and methyl groups onto a benzene ring, followed by the attachment of the methylsulfane group. One common synthetic route involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Substitution: The diazonium salt undergoes substitution reactions to introduce the ethoxy, fluoro, and methyl groups.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethoxy-3-fluoro-2-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The ethoxy, fluoro, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(4-Ethoxy-3-fluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Ethoxy-3-fluoro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The ethoxy, fluoro, and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methylsulfane group can undergo redox reactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane
- (4-Ethyl-3-fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane
- (4-Ethynylphenyl)(methyl)sulfane
Uniqueness
(4-Ethoxy-3-fluoro-2-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and fluoro groups on the benzene ring, along with the methylsulfane group, makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13FOS |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
1-ethoxy-2-fluoro-3-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13FOS/c1-4-12-8-5-6-9(13-3)7(2)10(8)11/h5-6H,4H2,1-3H3 |
Clé InChI |
XLMTVOLNNINZMR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)SC)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


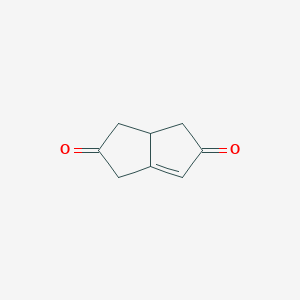
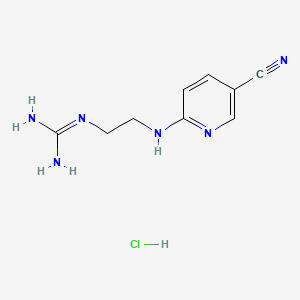
![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)


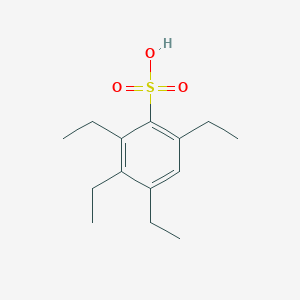
![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)

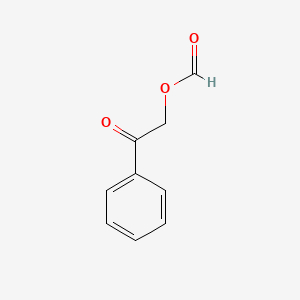
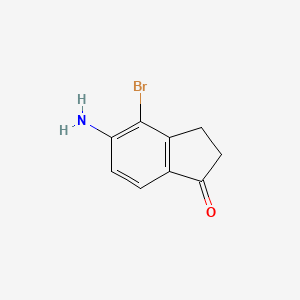
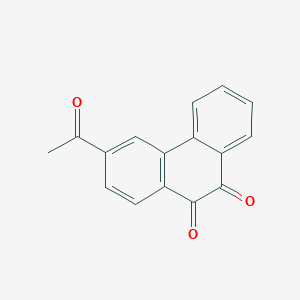

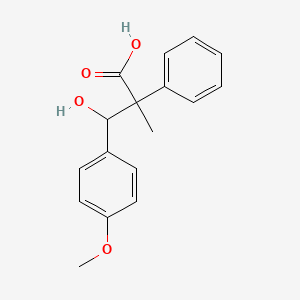
![6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B14016539.png)
